molecular formula C6H6ClFN2O2 B13897992 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine

2-Chloro-5-fluoro-4,6-dimethoxypyrimidine

Cat. No.: B13897992
M. Wt: 192.57 g/mol
InChI Key: LSPBNYKEPNIXFR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2O2 It is a derivative of pyrimidine, characterized by the presence of chlorine, fluorine, and methoxy groups at specific positions on the pyrimidine ring

Preparation Methods

The synthesis of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

2-Chloro-5-fluoro-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include sodium dichloroisocyanurate, glacial acetic acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-fluoro-4,6-dimethoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the compound binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

2-Chloro-5-fluoro-4,6-dimethoxypyrimidine can be compared with other similar compounds, such as:

  • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
  • 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
  • 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
  • 2-Chloro-5-fluoro-4-pyridinamine

These compounds share similar structural features but differ in the specific substituents attached to the pyrimidine ring.

Properties

Molecular Formula

C6H6ClFN2O2

Molecular Weight

192.57 g/mol

IUPAC Name

2-chloro-5-fluoro-4,6-dimethoxypyrimidine

InChI

InChI=1S/C6H6ClFN2O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h1-2H3

InChI Key

LSPBNYKEPNIXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)OC)F

Origin of Product

United States

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